molecular formula C8H8ClNO2 B1330673 Methyl 3-amino-4-chlorobenzoate CAS No. 40872-87-5

Methyl 3-amino-4-chlorobenzoate

Cat. No. B1330673
CAS RN: 40872-87-5
M. Wt: 185.61 g/mol
InChI Key: LOCJPOYKBUUVKU-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-chlorobenzoate is a chemical compound that is part of a broader class of compounds known for their potential biological activities and their use in various chemical reactions. The compound itself is not explicitly detailed in the provided papers, but its structural components and related compounds are extensively studied for their chemical and biological properties.

Synthesis Analysis

The synthesis of compounds related to methyl 3-amino-4-chlorobenzoate often involves the introduction of amino and chloro substituents into a benzoate or thiophene framework. For instance, the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives involves modifications at various positions to enhance biological activity, particularly as allosteric enhancers of the A1 adenosine receptor . Although the synthesis of methyl 3-amino-4-chlorobenzoate is not directly described, the methodologies applied in these studies could be relevant for its preparation.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-amino-4-chlorobenzoate is characterized by the presence of amino and chloro substituents on a benzoate ring. For example, the crystal structure of a related compound, 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate, shows a planar 3-chlorobenzoate anion and a five-membered thiazolium ring with an envelope conformation . These structural features are crucial for the formation of hydrogen bonds and other intermolecular interactions that define the crystal packing and stability of these compounds.

Chemical Reactions Analysis

The reactivity of chloro- and amino-substituted benzoates is influenced by the electron-withdrawing or electron-donating nature of the substituents. In the case of 4-aminobenzoic acid and its methyl ester, chlorination reactions lead to various chlorinated products, depending on the reaction conditions . These reactions are indicative of the potential transformations that methyl 3-amino-4-chlorobenzoate could undergo, such as further chlorination or substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to methyl 3-amino-4-chlorobenzoate are influenced by their molecular structure. For instance, the presence of amino groups can lead to the formation of hydrogen bonds, as seen in the crystal structure of 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate, where amine hydrogen atoms bridge carboxylate oxygen atoms . Additionally, the presence of chloro substituents can affect the acidity, reactivity, and overall stability of the compound. These properties are essential for understanding the behavior of methyl 3-amino-4-chlorobenzoate in various environments and its potential applications in chemical synthesis and pharmaceutical development.

Scientific Research Applications

Optoelectronics Device Applications

Methyl 3-amino-4-chlorobenzoate (M3A4CB) has been explored in the synthesis of organic nonlinear optical materials. A study by Babu et al. (2017) synthesized 2-Amino 4-methylpyridinium 3-chlorobenzoate (2A4M3CB), a variant of M3A4CB, demonstrating its potential in optoelectronics device applications. The synthesized compound showed promising single crystal XRD, FTIR, and NMR characteristics, indicating its utility in optoelectronics due to its optical transmittance window and stability under various conditions (Babu et al., 2017).

Antibacterial Activities

M3A4CB has been utilized in the design and synthesis of new compounds with significant antibacterial properties. Osarodion (2020) synthesized a Ligand using M3A4CB, which showed considerable activity against a range of bacteria and fungi. This highlights its potential in developing new antibacterial agents (Osarodion, 2020).

Supramolecular Chemistry

In the field of supramolecular chemistry, M3A4CB derivatives have been used to study hydrogen-bonded supramolecular associations. Khalib et al. (2014) explored the crystal structures of proton-transfer complexes formed from M3A4CB derivatives. These studies contribute to understanding molecular interactions and designing supramolecular architectures (Khalib et al., 2014).

Anti-Inflammatory Activities

M3A4CB derivatives have also been explored for their anti-inflammatory properties. Osarodion (2020) synthesized compounds from M3A4CB demonstrating significant anti-inflammatory activity. This research opens avenues for developing new anti-inflammatory drugs (Osarodion, 2020).

Solubility and Thermodynamics

M3A4CB and its analogs have been subject to studies focusing on their solubility and thermodynamic properties. Liet al. (2017) conducted a detailed analysis of the solubility of 2-amino-4-chlorobenzoic acid, a compound similar to M3A4CB, in various organic solvents. Their research provided insights into the solubility profiles and thermodynamic modeling, crucial for optimizing purification processes (Li et al., 2017).

Synthesis of Key Intermediates

M3A4CB plays a role in the synthesis of complex organic compounds. Liu Dong-zhi (2005) studied the synthesis of N-(6-chloro-4-methylthio-1-oxo-isochroman-5-yl)-trifluoroacetamide, starting from 3-amino-4-chlorobenzoic acid, a closely related compound. This research demonstrates the utility of M3A4CB derivatives in synthesizing key intermediates for further complex organic synthesis (Liu Dong-zhi, 2005).

Molecular Structure Studies

Studies on M3A4CB derivatives have also contributed to understanding molecular structures and conformations. Takashima et al. (1999) conducted a study on methyl 3-chlorobenzoate, analyzing its molecular structure and conformation using gas phase electron diffraction and ab initio calculations. This research adds to the knowledge of molecular structures and behavior under different conditions (Takashima et al., 1999).

Safety And Hazards

“Methyl 3-amino-4-chlorobenzoate” is harmful if swallowed and causes serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

methyl 3-amino-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCJPOYKBUUVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343910
Record name Methyl 3-amino-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-chlorobenzoate

CAS RN

40872-87-5
Record name Methyl 3-amino-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-Amino-4-chlorobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 4-chloro-3-amino-benzoic acid (10.0 g, 58.3 mmol) in methanol (50 mL) was added acetyl chloride (13.0 mL) dropwise at room temperature. After the addition, the reaction mixture was heated at 70° C. for 3 h and then cooled to room temperature. The solvent was removed under reduced pressure and water (100 mL) was added. The resulting solution was neutralized with NaHCO3 followed by extraction with EtOAc (3×100 mL). The combined organic layers were dried (MgSO4) and concentrated in vacuum to afford a yellow oil (22, 10.5 g, 97%). 1H NMR (DMSO-d6, 300 MHz) δ 7.41 (??d, J=2.1 Hz, 1H), 7.31 (d, J=8.4 Hz, 1H), 7.09 (dd, J=2.1, 8.4 Hz, 1H), 5.66 (br s, 2H), 3.80 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of methyl 4-chloro-3-nitrobenzoate (10 g) dissolved in acetic acid (100 mL) was treated with Iron powder (10.36 g) under nitrogen. The resulting mixture was stirred vigorously at 20° C. for 2 h. The reaction mixture was filtered through celite and the filtrate evaporated to dryness to afford crude product. The residue was diluted with aqueous sodium bicarbonate solution (200 mL), and extracted with dichloromethane (250 mL). The organic layer was separated, dried (MgSO4), filtered and evaporated to afford the sub title compound (8.41 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
10.36 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 4-Chloro-3-nitro-benzoic acid methyl ester (5.0 g, 23.19 mmol) in 100 ml of ethanol was added SnCl2.2H2O (26.0 g, 115.96 mmol) and the reaction mixture was heated at 80° C. for 2 h. After the completion of the reaction mixture (TLC monitoring), the reaction mixture was evaporated to dryness under reduced pressure. Water (100 mL) was added, basified the reaction mixture with NaOH solution and extracted with hot EtOAc (3×250 mL).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

3-Amino-4-chlorobenzoic acid (20.9 g, 0.122 mol) and cecium carbonate (79.5 g, 0.244 mol) were suspended in N,N-dimethylformamide (500 mL), and methyl iodide (7.60 mL, 0.122 mol) was added thereto, and then the reaction mixture was stirred under argon atmosphere at room temperature for 2 hours. Ethyl acetate (250 mL) and diethyl ether (500 mL) were added to the reaction mixture and then the whole was washed with water (1 L). The aqueous layer was extracted with ethyl acetate/diethylether (2/1) (300 mL, 3 times). The combined organic layer was washed with water (500 mL, 4 times) and saturated brine (300 mL) successively. The organic layer was dried over anhydrous magnesium sulfate and then the solvent was removed under reduced pressure to give the titled reference compound (21.82 g) as a pale brown solid. (Yield 97%)
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
79.5 g
Type
reactant
Reaction Step Two
Quantity
7.6 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-4-chlorobenzoate
Reactant of Route 2
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Methyl 3-amino-4-chlorobenzoate
Reactant of Route 3
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Reactant of Route 4
Reactant of Route 4
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Reactant of Route 5
Reactant of Route 5
Methyl 3-amino-4-chlorobenzoate
Reactant of Route 6
Methyl 3-amino-4-chlorobenzoate

Citations

For This Compound
24
Citations
E Ghazy, T Heimburg, J Lancelot, P Zeyen… - European Journal of …, 2021 - Elsevier
… This compound was synthesized – as shown in Scheme 1 – through the amide coupling between biphenyl-4-carboxylic acid 1a and methyl 3-amino-4-chlorobenzoate 2a using method …
Number of citations: 6 www.sciencedirect.com
박군하, 박문규, 조윤환 - Bulletin of the Korean Chemical Society, 1998 - koreascience.kr
… To a solution of 6 N HC1 (12 mL) was added methyl 3-amino-4-chlorobenzoate (0.93 g, 5.0 mmol). This solution was cooled in an ice-bath, and was diazotized by adding sodium nitrite (…
Number of citations: 8 koreascience.kr
B Stefańska, MM Bontemps-Gracz, I Antonini… - Bioorganic & medicinal …, 2005 - Elsevier
… A suspension of methyl 3-amino-4-chlorobenzoate (1.6 g, 8.6 mmol), 2-chlorobenzoic acid (1.3 g, 8.6 mmol) and Cu(OAc)xH 2 O (1.7 g, 8.6 mmol) in a mixture of methyl-2-pyrrolidinone (…
Number of citations: 40 www.sciencedirect.com
TP Heffron, BQ Wei, A Olivero, ST Staben… - Journal of medicinal …, 2011 - ACS Publications
Of the four class I phosphoinositide 3-kinase (PI3K) isoforms, PI3Kα has justly received the most attention for its potential in cancer therapy. Herein we report our successful approaches …
Number of citations: 78 pubs.acs.org
J Ye, AJ Chu, R Harper, ST Chan, TL Shek… - Journal of medicinal …, 2020 - ACS Publications
Formation of a bacterial RNA polymerase (RNAP) holoenzyme by a catalytic core RNAP and a sigma (σ) initiation factor is essential for bacterial viability. As the primary binding site for …
Number of citations: 19 pubs.acs.org
KT Hylland, S Øien‐Ødegaard… - European Journal of …, 2020 - Wiley Online Library
… When methyl 3-amino-4-chlorobenzoate was treated with 1-B(OH) 2 under the conditions described herein, product 1a could not be detected by 1 H NMR. Similar observations were …
DD Gao, HX Dou, HX Su, MM Zhang, T Wang… - European Journal of …, 2018 - Elsevier
… The title compound was prepared from 15d and methyl 3-amino-4-chlorobenzoate following general procedure for the synthesis of compound 12. White solid, yield 53.3%, mp 235–239 …
Number of citations: 24 www.sciencedirect.com
M Marek, TB Shaik, T Heimburg… - Journal of medicinal …, 2018 - ACS Publications
… After evaporating the excess of thionyl chloride under vacuum, the obtained acid chloride was dissolved in dry THF (50 mL) and added to a solution of methyl 3-amino-4-chlorobenzoate …
Number of citations: 90 pubs.acs.org
S Furukawa, Y Hirakura, K Moribe - Journal of Liquid …, 2017 - Taylor & Francis
Developing a robust analytical HPLC–UV method to characterize a drug candidate during an early stage of development is a major challenge when not all impurity standards are …
Number of citations: 1 www.tandfonline.com
K Knepper, S Vanderheiden… - Beilstein Journal of …, 2012 - beilstein-journals.org
The synthesis of diverse substituted indole structures on solid supports is described. The immobilization of nitrobenzoic acid onto Merrifield resin and the subsequent treatment with …
Number of citations: 25 www.beilstein-journals.org

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